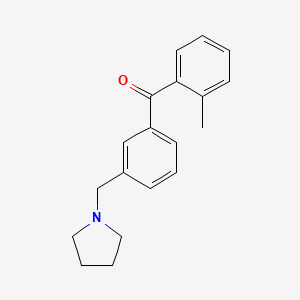

2-Methyl-3'-pyrrolidinomethyl benzophenone

描述

Overview of Benzophenone (B1666685) Derivatives in Academic Research

The benzophenone scaffold, characterized by a ketone group attached to two phenyl rings, is a ubiquitous structure in medicinal chemistry. nih.govnih.gov This motif is present in numerous naturally occurring molecules and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govnih.gov The versatility of the benzophenone core allows for substitutions on its aryl rings, leading to diverse physicochemical properties and biological functions. nih.govnih.gov

In recent academic research, benzophenone derivatives have been extensively studied for various applications. For instance, certain derivatives have shown potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Others have been investigated as anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and downregulate critical proteins involved in tumor proliferation. scielo.br A 2024 study reported on the synthesis of four benzophenone derivatives that exhibited strong in vitro antitumor activity against various human cancer cell lines. nih.govrsc.org

Beyond medicinal chemistry, benzophenone derivatives are also significant in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their inherent photophysical properties make them suitable candidates for use as host materials or emitters in the emissive layers of OLEDs. mdpi.com

Table 1: Selected Biological Activities of Benzophenone Derivatives

| Derivative Class | Biological Activity | Research Focus |

|---|---|---|

| Hydroxybenzophenones | Anti-inflammatory, Antiproliferative | Inhibition of COX enzymes, Induction of cell cycle arrest in cancer cells scielo.br |

| Aminobenzophenones | Anti-inflammatory | Inhibition of pro-inflammatory cytokines nih.gov |

| Benzophenone-thiazole hybrids | Anti-inflammatory, Angiogenesis inhibition | Dual inhibition of edema and neutrophil recruitment, VEGF-A inhibition nih.govmdpi.com |

| Prenylated benzophenones | Antiparasitic | Inhibition of cGMP-dependent protein kinase activity nih.gov |

| General Synthetic Benzophenones | Antitumor | Activity against various cancer cell lines such as HL-60, A-549, and SMMC-7721 nih.govrsc.org |

Significance of the Pyrrolidinomethyl Moiety in Chemical Biology Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and chemical biology. Its presence in the amino acid proline and numerous natural products underscores its biological relevance. The pyrrolidinomethyl group, which attaches the pyrrolidine ring to a parent molecule via a methylene (B1212753) linker, is often incorporated into compound design to enhance pharmacological properties.

Research has shown that the introduction of a pyrrolidinomethyl moiety can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. For example, in the development of histamine (B1213489) H3 receptor antagonists, the inclusion of a pyrrolidinylmethyl group was a key structural feature in clinical candidates, contributing to their optimal pharmacological and pharmacokinetic profiles. nih.gov Similarly, analogs of pyrovalerone, which contain a pyrrolidinyl group, have been identified as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, highlighting the role of this moiety in modulating neurotransmitter reuptake. nih.govdrugs.ie

The pyrrolidine scaffold is considered a versatile building block for creating structurally diverse and biologically active compounds, with applications ranging from anticonvulsants to anti-inflammatory agents. researchgate.net

Table 2: Examples of Pyrrolidine-Containing Compounds in Research

| Compound Class | Research Area | Significance of Pyrrolidine Moiety |

|---|---|---|

| Pyrovalerone Analogs | Neuropharmacology | Potent inhibition of dopamine and norepinephrine transporters nih.govdrugs.ie |

| Histamine H3 Antagonists | Drug Discovery | Contributes to optimal pharmacological and pharmacokinetic profiles nih.gov |

| Substituted Pyrrolidines | Anticonvulsant Research | Core scaffold for compounds with anticonvulsant activity |

| Pyrrolidin-2-ones | Medicinal Chemistry | Versatile precursors for synthesizing bioactive molecules researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORWFFGGNYWDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643179 | |

| Record name | (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-91-4 | |

| Record name | Methanone, (2-methylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Pyrrolidinomethyl Benzophenone and Analogues

Established Synthetic Pathways for Benzophenone (B1666685) Core Formation

The formation of the benzophenone core is a cornerstone of the synthesis. Two primary and highly versatile methods for constructing this diaryl ketone structure are the Friedel-Crafts acylation and organometallic coupling reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. libretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk For the synthesis of a 2-methylbenzophenone (B1664564) derivative, toluene (B28343) (methylbenzene) can be used as the methylated aromatic substrate.

The reaction between toluene and a substituted benzoyl chloride, in the presence of a Lewis acid, would yield the desired benzophenone core. Specifically, the acylation of toluene with a benzoyl chloride bearing a precursor to the pyrrolidinomethyl group at the 3-position is a direct approach. The methyl group on toluene is an ortho-, para-director; however, in acylation reactions, the para-substituted product is often the major isomer formed due to steric hindrance at the ortho position. libretexts.orgchemguide.co.uk

A plausible route to 2-Methyl-3'-pyrrolidinomethyl benzophenone via this method would involve the Friedel-Crafts acylation of toluene with 3-(chloromethyl)benzoyl chloride, followed by a subsequent nucleophilic substitution with pyrrolidine (B122466). Alternatively, acylation with 3-nitrobenzoyl chloride followed by reduction of the nitro group, conversion to a suitable leaving group, and then substitution with pyrrolidine could be envisioned. The synthesis of 2-methyl-3-nitrobenzophenone (B3054294) has been reported via the reaction of 2-methyl-3-nitrobenzoyl chloride with benzene (B151609) in the presence of aluminum chloride.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference(s) |

| Benzene | Ethanoyl chloride | AlCl₃ | Heated to ~60°C | Phenylethanone | libretexts.orgchemguide.co.uk |

| Toluene | Benzoyl chloride | AlCl₃ | - | Mixture of o- and p-methylbenzophenone | chegg.com |

| Benzene | 2-methyl-3-nitrobenzoyl chloride | AlCl₃ | Refluxing benzene | 2-methyl-3-nitrobenzophenone | |

| Toluene | Benzoyl chloride | ZnCl₂/SiO₂ | 353 K, 3h | 2-methylbenzophenone and 4-methylbenzophenone | researchgate.net |

Organometallic Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a central strategy for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. nih.gov This method offers high functional group tolerance and often proceeds under milder conditions than Friedel-Crafts acylation. The Suzuki reaction typically involves the coupling of an arylboronic acid with an aryl halide or triflate, catalyzed by a palladium complex. nih.govnih.gov

For the synthesis of the this compound core, two main disconnection approaches are possible via Suzuki coupling:

Coupling of 2-methylphenylboronic acid with a 3-(pyrrolidinomethyl)phenyl halide (or triflate) that also contains a carbonyl group precursor at the 1-position.

Coupling of a 2-methylbenzoyl derivative with a suitable 3-(pyrrolidinomethyl)phenyl organometallic reagent.

The direct acylative Suzuki-Miyaura cross-coupling of acyl chlorides with arylboronic acids is a well-established method for ketone synthesis. This approach would involve the reaction of 3-(pyrrolidinomethyl)benzoyl chloride with 2-methylphenylboronic acid.

| Aryl Halide/Triflate | Organoboron Reagent | Catalyst | Base | Solvent | Reference(s) |

| Aryl Halides | Arylboronic Acids | Pd(PPh₃)₄ | Various | Various | nih.govnih.gov |

| 2-Bromonaphthalene | Alkylboronic esters | AntPhos/Pd catalyst | K₃PO₄ | THF | nih.gov |

| Heteroaryl Halides | Heteroarylboronic Esters | Pd-CataCXiumA-G3 | TMSOK | Trimethyl borate | nih.gov |

Strategies for Pyrrolidinomethyl Group Introduction

The introduction of the pyrrolidinomethyl substituent onto the benzophenone scaffold is a critical step. This can be achieved through several established synthetic transformations.

Reductive Amination Protocols

Reductive amination is a highly effective method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of amines. researchgate.net This reaction proceeds through the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, which is then reduced in situ to the corresponding amine. researchgate.net

To synthesize this compound, a precursor such as 3'-formyl-2-methylbenzophenone could be reacted with pyrrolidine. The resulting iminium ion would then be reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups. researchgate.net The synthesis of N-aryl-substituted pyrrolidines via reductive amination of diketones has been reported. nih.gov

Nucleophilic Substitution Reactions

The pyrrolidinomethyl group can also be introduced via a nucleophilic substitution reaction. This would typically involve the reaction of a benzophenone derivative containing a suitable leaving group at the benzylic position with pyrrolidine. For example, a precursor such as 3'-(chloromethyl)-2-methylbenzophenone or 3'-(bromomethyl)-2-methylbenzophenone could be treated with pyrrolidine. Pyrrolidine, acting as a nucleophile, would displace the halide to form the desired product.

Another powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide variety of amines, including cyclic secondary amines like pyrrolidine. nih.gov This approach would involve the reaction of a halo-substituted benzophenone, such as 3'-bromo-2-methylbenzophenone, with pyrrolidine in the presence of a palladium catalyst and a suitable base.

A third method for aminomethylation is the Mannich reaction. ppor.azppor.azthermofisher.com This is a three-component condensation reaction involving a CH-activated compound (in this case, a substituted benzophenone could potentially be activated), formaldehyde, and a secondary amine like pyrrolidine. nih.govmdpi.com This would directly install the pyrrolidinomethyl group onto the aromatic ring.

Methylation and Other Substituent Introduction Techniques for the Chemical Compound

The introduction of the methyl group at the 2-position of the benzophenone is most conveniently achieved by using a pre-methylated starting material. As discussed in the context of benzophenone core formation (Section 2.1), the use of toluene in a Friedel-Crafts acylation or 2-methylphenylboronic acid in a Suzuki coupling directly incorporates the methyl group into the final structure. libretexts.orgchemguide.co.uknih.govnih.gov

Post-synthesis methylation of the benzophenone core is also a possibility, though it may present challenges with regioselectivity. Friedel-Crafts alkylation of benzophenone itself is generally not a preferred method due to potential side reactions and the deactivating nature of the ketone group. However, specific methylation procedures for certain benzophenone derivatives have been documented.

Optimization of Synthetic Conditions and Yields for this compound

The synthesis of this compound, with the IUPAC name (2-methylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone, can be approached through several established methodologies for diaryl ketone formation. sigmaaldrich.com Optimization of these routes is critical for achieving high purity (often 97% or higher) and maximizing yield. sigmaaldrich.com Key synthetic strategies include Friedel-Crafts acylation and cross-coupling reactions, with optimization focusing on catalyst selection, solvent systems, temperature, and reaction duration.

A primary route involves the Friedel-Crafts acylation of toluene with a suitable 3-(pyrrolidinomethyl)benzoyl halide derivative. The optimization of this reaction typically involves screening various Lewis acid catalysts.

Table 1: Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Variations | Considerations |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, TiCl₄ | The choice of catalyst affects reactivity and can influence the regioselectivity of the acylation on the toluene ring. Stoichiometry is crucial, as the Lewis acid can complex with the nitrogen of the pyrrolidine ring, requiring more than one equivalent. |

| Solvent | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂), Nitrobenzene | Solvent polarity and temperature range are key. Non-polar solvents like CS₂ are traditional, while chlorinated solvents are common. Nitrobenzene can be used for less reactive substrates but requires higher temperatures. |

| Temperature | 0 °C to reflux | Initial cooling is often necessary to control the initial exothermic reaction, followed by heating to drive the reaction to completion. Temperature control is vital to minimize side reactions and ensure desired isomer formation. |

| Reactant | 3-(pyrrolidinomethyl)benzoyl chloride | The purity of the acid chloride is essential for a clean reaction. It can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. |

An alternative approach is the palladium-catalyzed Suzuki or Stille cross-coupling reaction between a 2-methylphenylboronic acid (or organostannane) and a 3-halobenzophenone derivative that has the pyrrolidinomethyl group pre-installed. Optimization here focuses on the catalyst system.

Table 2: Parameters for Optimization of Palladium-Catalyzed Cross-Coupling

| Parameter | Variations | Considerations |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice of palladium catalyst and ligand is critical for efficient catalytic turnover. Ligands like triphenylphosphine (B44618) (PPh₃) or dppf are commonly used to stabilize the palladium center. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid in the Suzuki coupling. The choice of base can significantly impact the reaction rate and yield. |

| Solvent System | Toluene/Water, Dioxane/Water, DMF | A mixture of an organic solvent and an aqueous base solution is typically used for the Suzuki coupling to facilitate the interaction of all reactants. |

| Temperature | 80 °C to 120 °C | Elevated temperatures are generally required to ensure a reasonable reaction rate and completion of the catalytic cycle. |

A final common method involves the reduction of a precursor like 2-methyl-3-nitrobenzophenone. For instance, the reduction of the nitro group to an amine, as seen in the synthesis of 2-methyl-3-amino-4'-chloro-benzophenone (B8515501) using stannous chloride and hydrochloric acid, provides a key intermediate. This amino group can then be converted to the pyrrolidinomethyl moiety through reductive amination with pyrrolidine-2,5-dione followed by reduction, or direct alkylation, with conditions optimized for each step.

Derivatization Strategies for this compound Analogues

Derivatization of the benzophenone scaffold is a common strategy to explore structure-activity relationships for various applications. Modifications often target the aromatic rings to introduce diverse electronic and steric properties.

Introduction of Carboethoxy Functionalities

The introduction of a carboethoxy (ethyl ester) group is a valuable modification that can enhance molecular interactions and serve as a handle for further chemical transformations. A representative analogue is 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone. The synthesis of such compounds can be achieved through methods like the condensation of a benzophenone derivative with a pyrrolidine derivative, followed by esterification to install the carboethoxy group. The reaction conditions often employ solvents like ethanol (B145695) or methanol (B129727) and may be catalyzed by acids or bases.

Table 3: Synthetic Approach for Carboethoxy Benzophenone Analogues

| Step | Description | Reagents and Conditions |

| 1. Ketone Formation | Friedel-Crafts acylation of ethyl benzoate (B1203000) with a suitable benzoyl chloride. | Lewis Acid (e.g., AlCl₃), organic solvent. |

| 2. Halomethylation | Introduction of a halomethyl group (e.g., bromomethyl) onto one of the phenyl rings. | N-Bromosuccinimide (NBS), radical initiator (AIBN). |

| 3. Amination | Nucleophilic substitution of the halide with pyrrolidine. | Pyrrolidine, base (e.g., K₂CO₃), solvent (e.g., acetonitrile). |

Incorporation of Trifluoromethyl Moieties

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of trifluoromethyl-containing benzophenone analogues can be achieved by several methods. One modern and efficient approach involves the direct trifluoromethylation of ester precursors to form trifluoromethyl ketones. beilstein-journals.org This method uses fluoroform (HCF₃), an inexpensive feedstock, in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS). beilstein-journals.org

This transformation is typically effective for aromatic and aliphatic methyl esters, converting them to the corresponding trifluoromethyl ketones in good yields. beilstein-journals.org The process is generally performed at low temperatures (e.g., -40 °C) in a solvent like triglyme. beilstein-journals.org This strategy could be applied to a methyl ester-functionalized benzophenone to generate a trifluoromethyl ketone analogue. Another route involves using trifluoromethyl-containing building blocks, such as trifluoromethyl-substituted benzoyl chlorides, in standard Friedel-Crafts reactions. nih.gov

Table 4: Representative Trifluoromethylation of an Ester Precursor

| Substrate | Reagents | Conditions | Product |

| Methyl ester-functionalized benzophenone | Fluoroform (HCF₃), KHMDS | Triglyme, -40 °C | Trifluoromethyl ketone benzophenone analogue |

Synthesis of Triazole-Containing Derivatives

The 1,2,3-triazole ring is a popular pharmacophore that can be readily incorporated into molecular structures using "click chemistry." mdpi.com Specifically, the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net To generate triazole-containing benzophenone analogues, a benzophenone core is first functionalized with either an azide (B81097) or an alkyne group. This precursor is then reacted with a corresponding alkyne or azide partner. researchgate.net

A common strategy involves preparing a 4-(azidomethyl)benzophenone intermediate. researchgate.net This azide can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. researchgate.netresearchgate.net The reaction proceeds in good yields in solvent systems like ethanol/water. researchgate.netresearchgate.net This method allows for the creation of a large library of derivatives by simply varying the alkyne component. nih.gov

Table 5: General Synthesis of Benzophenone-Derived 1,2,3-Triazoles via CuAAC

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| 4-(azidomethyl)benzophenone | Various terminal alkynes | CuSO₄·5H₂O, Sodium Ascorbate | Ethanol/Water (1:1) | 1,4-disubstituted 1,2,3-triazole-benzophenone derivative |

Exploration of Thiazole-Bearing Analogues

The thiazole (B1198619) ring is another important heterocycle in drug discovery. nih.gov Benzophenone analogues bearing a thiazole moiety are often synthesized for evaluation as potential therapeutic agents. nih.gov A prevalent method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

For creating benzophenone-thiazole derivatives, a multi-step sequence is often employed. For example, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by first preparing a 4-hydroxybenzophenone, which is then alkylated with an α-haloacetate. nih.gov The resulting ester is hydrolyzed to a carboxylic acid, which is subsequently coupled with a 2-aminothiazole (B372263) derivative to form the final amide linkage. nih.govnih.gov This modular approach allows for significant structural diversity by varying the substituents on both the benzophenone and the thiazole rings. researchgate.net

Table 6: Synthetic Strategy for Thiazole-Bearing Benzophenone Amides

| Step | Description | Key Reagents |

| 1. Ether Formation | Alkylation of a hydroxybenzophenone with an ethyl haloacetate. | K₂CO₃, Acetone |

| 2. Saponification | Hydrolysis of the ethyl ester to a carboxylic acid. | NaOH, Ethanol/Water |

| 3. Amide Coupling | Condensation of the carboxylic acid with a substituted 2-aminothiazole. | EDCI, HOBt, DMF |

Biological Activities and Pharmacological Investigations of 2 Methyl 3 Pyrrolidinomethyl Benzophenone

Anticancer Potential and Cytotoxicity Studies

The evaluation of novel synthetic compounds for anticancer activity is a cornerstone of oncological research. Investigations typically focus on a compound's ability to selectively inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and interfere with the cell division cycle. researchgate.netnih.gov While the benzophenone (B1666685) scaffold is a feature in many molecules investigated for anticancer effects, specific research detailing the cytotoxic potential of 2-Methyl-3'-pyrrolidinomethyl benzophenone is not extensively available in peer-reviewed literature. nih.gov

The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. This is often quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. Studies on various cancer cell lines, including those derived from breast cancers (such as MCF-7 or MDA-MB-231), are common. nih.gov

However, specific studies reporting the cytotoxic effects or IC₅₀ values of this compound against breast cancer models or other cancer cell lines were not identified in a review of the scientific literature.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines This table is for illustrative purposes, as specific data for the compound is not currently available in published literature.

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | This compound | Data Not Available |

| MDA-MB-231 | This compound | Data Not Available |

Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous cells. nih.gov Chemical compounds can trigger apoptosis through various mechanisms, including the activation of caspase enzymes (initiator caspases like caspase-8 and -9, and executioner caspase-3), disruption of the mitochondrial membrane potential, and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.net

There are no specific published studies that investigate the mechanisms by which this compound may induce apoptosis in cancer cells.

The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents function by causing cell cycle arrest at specific phases (G1, S, or G2/M), which prevents cancer cells from dividing and can subsequently lead to apoptosis. nih.govresearchgate.net Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle following treatment with a compound.

Detailed experimental data on the effects of this compound on cell cycle progression in cancer cell lines is not present in the available scientific literature.

Antimicrobial Efficacy Assessments

The benzophenone scaffold is found in various natural and synthetic compounds that exhibit antimicrobial properties. researchgate.netnih.gov Antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Staphylococcus aureus is a significant Gram-positive bacterium responsible for a range of infections. The evaluation of new compounds for activity against this pathogen, including methicillin-resistant strains (MRSA), is a priority in antimicrobial research.

A review of published research did not yield specific data on the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Escherichia coli is a common Gram-negative bacterium used as a model organism in antimicrobial testing. Its distinct cell wall structure makes it resistant to many agents that are effective against Gram-positive bacteria.

Specific studies detailing the antimicrobial efficacy and MIC value of this compound against Escherichia coli have not been reported in the scientific literature.

Table 2: Antimicrobial Efficacy of this compound This table is for illustrative purposes, as specific data for the compound is not currently available in published literature.

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | Data Not Available |

| Escherichia coli | This compound | Data Not Available |

Antifungal Properties (e.g., Candida albicans)

The benzophenone scaffold is a structural feature of various natural and synthetic compounds that have demonstrated notable antifungal activities. Research into this class of molecules has revealed their potential in combating opportunistic fungal pathogens like Candida albicans, a common cause of candidiasis. ecu.edu

Certain polyprenylated benzophenones, which are naturally occurring, have been shown to possess antifungal properties. ecu.edu For example, xanthochymol (B1232506) and garcinol (B8244382), two isoprenylated benzophenones isolated from Garcinia xanthochymus, have been found to be effective against Candida albicans biofilms. nih.gov These compounds were shown to inhibit the formation of fungal germ tubes, a critical step in the development of hyphae and the maturation of biofilms. nih.gov Specifically, xanthochymol was observed to induce apoptosis (programmed cell death) in the hyphal cells of C. albicans within biofilms. nih.gov

Studies on a variety of synthetic benzophenone derivatives have also shown a spectrum of activity against several fungal species, including Candida albicans. The effectiveness of these compounds often varies based on their specific chemical modifications. mdpi.com For instance, the introduction of certain functional groups, such as a morpholine (B109124) moiety, has been explored to enhance antifungal potency. mdpi.com

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govmdpi.com This value is critical for assessing the potency of a potential antifungal compound. The standard method for determining the MIC for yeasts like Candida albicans is the broth microdilution method. ecu.eduresearchgate.net

In this procedure, a standardized inoculum of the yeast is introduced into a series of wells containing serial dilutions of the compound being tested. nih.govmdpi.com After an incubation period, typically 24 hours, the wells are inspected for visible growth. researchgate.net The MIC is recorded as the lowest concentration of the compound at which no growth is observed. mdpi.com

For certain benzophenone derivatives, MIC values against Candida albicans have been established. For instance, the isoprenylated benzophenones xanthochymol and garcinol have been reported to have MICs in the range of 1 to 3 μM, indicating potent cytostatic activity that halts fungal growth. nih.gov Another study on a new benzophenone derivative, methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-4,5-dihydroxy-3-methoxybenzoate, reported a moderate MIC value of 125 μg/mL against Candida albicans. researchgate.net

Below is a table summarizing the MIC values for selected benzophenone derivatives against Candida species from various studies.

| Compound | Fungal Strain | MIC Value |

| Xanthochymol | Candida albicans | 1 - 3 µM |

| Garcinol | Candida albicans | 1 - 3 µM |

| Guttiferone-a | Candida spp. | 1 - 10 mM/mL |

| Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-4,5-dihydroxy-3-methoxybenzoate | Candida albicans | 125 µg/mL |

Endocrine Disrupting Potential within Benzophenone Class Research

Benzophenones are a class of chemicals that have come under scrutiny for their potential as endocrine-disrupting chemicals (EDCs). nih.govresearchgate.net Several benzophenone derivatives, particularly those used as UV filters in sunscreens and other personal care products like benzophenone-3 (BP-3 or oxybenzone) and benzophenone-1 (BP-1), have been studied for their ability to interfere with the body's hormonal systems. researchgate.netnih.govoup.com

Research has shown that some benzophenones can exhibit hormonal activities, including estrogenic and antiandrogenic effects. oup.comacs.org For example, BP-3 has been suspected to be an endocrine disruptor based on both in vitro and in vivo testing. nih.gov Studies in zebrafish have shown that exposure to BP-3 can lead to a skewed sex ratio and affect gonad maturation. nih.govoup.com

Furthermore, some benzophenones and their environmental transformation products have been shown to interact with various hormone receptors. nih.gov For instance, BP-1 has been found to bind to the human estrogen receptor alpha (ERα). mdpi.com Chlorinated byproducts of BP-1 have demonstrated an enhanced ability to disrupt the human androgen receptor (AR). acs.org The lipophilic nature of these compounds can lead to their accumulation in the body, and they have been detected in various human tissues. researchgate.net It is important to note that the endocrine-disrupting potential can vary significantly based on the specific structure of the benzophenone derivative. nih.gov

Neurotransmitter System Interactions

While direct studies on this compound are unavailable, research on other compounds containing related structural motifs provides some insight into how this class of chemicals might interact with neurotransmitter systems.

Effects on Dopamine (B1211576) Release

There is no specific information linking benzophenones directly to dopamine release. However, other pharmacologically active compounds with aromatic ring structures have been shown to influence dopaminergic systems. For example, alprazolam, a benzodiazepine (B76468) containing two benzene (B151609) rings fused to a diazepine (B8756704) ring, has been shown to cause a significant increase in extracellular dopamine concentrations in the striatum. wikipedia.org This illustrates that molecules with such ring systems can interact with central nervous system pathways, although the mechanism for benzodiazepines is distinct from what might be expected from a benzophenone.

Effects on Norepinephrine (B1679862) Release

Similarly, direct evidence for benzophenones affecting norepinephrine release is lacking. However, research into other classes of compounds provides context. For instance, synthetic cathinones, which are structurally related to amphetamines and often contain a phenyl group (a single benzene ring), are known to interact with biogenic amine transporters, including the norepinephrine transporter (NET). nih.gov The activity of these compounds at the transporter can be manipulated by the substitution pattern on the aromatic ring, indicating that the chemical structure is a key determinant of their effect on neurotransmitter systems like norepinephrine. nih.gov

Enzyme and Receptor Binding Studies

The benzophenone framework is a common feature in many pharmacologically active molecules, and various derivatives have been studied for their binding affinity to different enzymes and receptors. nih.gov

It has been reported that benzophenone and its analogs can bind to human glyoxalase 1 (GLO1), an important enzyme in cellular metabolism. nih.gov This suggests that GLO1 could be an "off-target" for benzophenone-containing drugs. nih.gov Additionally, molecular docking studies have suggested that benzophenone derivatives can bind to key enzymes in the antioxidant defense system, such as superoxide (B77818) dismutase (SOD1), catalase (CAT), and glutathione (B108866) peroxidase (GPX1). mdpi.com

In terms of receptor binding, various benzophenone derivatives have shown affinity for several important receptors. A series of benzophenone derivatives were designed and synthesized to have a high affinity for the histamine (B1213489) H3 receptor (H3R), with some compounds showing Ki values in the nanomolar range. nih.gov As mentioned previously, some benzophenones and their metabolites have been shown to bind to steroid hormone receptors, including the estrogen and androgen receptors, which is the basis for their endocrine-disrupting effects. acs.orgnih.gov

| Compound/Class | Target Enzyme/Receptor | Finding |

| Benzophenone and analogs | Human Glyoxalase 1 (GLO1) | Bind to the enzyme, suggesting a potential off-target interaction. nih.gov |

| Benzophenone Derivatives | Histamine H3 Receptor (H3R) | High binding affinity, with Ki values as low as 8 nM for some derivatives. nih.gov |

| Benzophenone-1 (BP-1) | Human Androgen Receptor (AR) | Chlorinated byproducts show enhanced antiandrogenic activity. acs.org |

| Benzophenone-3 (BP-3) | Estrogen Receptors (ER) | Can disturb sex hormone receptor function. nih.gov |

| Benzophenone Derivatives | Antioxidant Enzymes (SOD1, CAT, GPX1) | Molecular docking suggests stable binding. mdpi.com |

Modulation of Specific Enzyme Activities

The benzophenone scaffold is a recurring feature in a multitude of natural and synthetic molecules that exhibit a wide range of biological activities, including the modulation of enzyme functions. nih.gov Research into various benzophenone derivatives has revealed their capacity to inhibit several types of enzymes. For instance, some benzophenone derivatives have been investigated for their potential to inhibit enzymes such as protein kinases. One study highlighted an N-cyclopropylbenzamide-benzophenone hybrid that demonstrated potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK), with an IC50 value of 0.027 μM. nih.gov This inhibition also led to a dose-dependent decrease in the production of pro-inflammatory cytokines TNF-α and IL-6 in THP-1 cell lines. nih.gov

Furthermore, other research has explored the role of benzophenone-thiazole derivatives in the inhibition of vascular endothelial growth factor-A (VEGF-A), a key mediator of tumor angiogenesis. nih.gov While specific data on this compound is not available, the established enzymatic inhibitory activities of other benzophenone-containing molecules suggest that it could be a candidate for similar investigations.

Receptor Binding Affinity Analyses

The pyrrolidine (B122466) moiety, a key feature of this compound, is present in numerous compounds that have been shown to bind with high affinity to various receptors in the central nervous system. For example, pyrovalerone, which is 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogs are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters. nih.gov The S-enantiomer of pyrovalerone was identified as the more biologically active form. nih.gov These compounds generally show little effect on the serotonin (B10506) transporter (SERT). nih.gov

Additionally, research on other pyrrolidine-containing structures has demonstrated significant receptor binding. For instance, a series of compounds containing a pyrrolidinylmethylphenyl group were identified as potent histamine H3 receptor antagonists. nih.gov Specifically, trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) were developed as clinical candidates. nih.gov Another compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant), showed high affinity for human and rat H3 receptors with Ki values of 2.0 nM and 7.2 nM, respectively. nih.govresearchgate.net These findings underscore the potential for the pyrrolidinomethyl group in this compound to contribute to significant receptor interactions.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. nih.govmdpi.com The benzophenone scaffold has been incorporated into molecules designed as COX inhibitors. A study on pyrazole-linked benzophenones showed considerable inhibition of COX-2, with inhibition percentages ranging from 44% to 60% at a concentration of 100 μM. nih.gov

While direct COX inhibition data for this compound is not available, the structural similarities to other known inhibitors suggest this is a potential area of activity. For instance, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been shown to inhibit both COX-1 and COX-2, with the most active compound against COX-1 being 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione. nih.gov The study noted that the pyrrolidine ring contributed to the binding at the enzyme's active site. nih.gov Given that both COX-1 and COX-2 inhibition is often required for significant anti-inflammatory effects, and that selective COX-1 inhibition can lead to the upregulation of COX-2, the profile of new compounds is of great interest. nih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 3 Pyrrolidinomethyl Benzophenone and Its Analogues

Impact of Substituent Nature on Bioactivity (e.g., Hydrophobic vs. Polar Groups)

The nature of substituents on the benzophenone (B1666685) scaffold plays a pivotal role in determining the biological activity, largely by influencing the compound's polarity and its ability to interact with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies on benzophenone derivatives have identified descriptors like the dipole moment, which indicates the polar nature of a molecule, as being significant for activity. nih.gov For certain activities, such as antimalarial effects, a positive correlation with the dipole moment has been observed, suggesting that increased polarity can enhance bioactivity. nih.gov

In the context of P-glycoprotein (P-gp) inhibitors, lipophilicity is a recognized determinant of activity. univie.ac.at However, studies on benzophenone analogues show a nuanced relationship. While hydrophobic substituents on the basic nitrogen atom are known to occupy hydrophobic pockets in the target protein, an excessive increase in lipophilicity does not necessarily lead to better drug candidates, as indicated by metrics like Lipophilic Efficiency (LipE). univie.ac.at

General principles of medicinal chemistry also highlight the strategic introduction of polar groups, particularly those containing nitrogen. mdpi.com Nitrogen atoms can act as hydrogen bond acceptors or donors, which is a fundamental mechanism for drug-receptor interactions and can improve binding affinity and specificity. mdpi.com Conversely, reducing the number of certain polar groups, such as phenolic hydroxyls, can be a strategy to decrease metabolic breakdown and extend the compound's duration of action in the body. mdpi.com

Table 1: Impact of Substituent Nature on Benzophenone Bioactivity

| Substituent Type | General Impact on Bioactivity | Example/Context | Source(s) |

|---|---|---|---|

| Polar Groups (e.g., -OH, -NH2) | Can increase polarity (dipole moment), potentially enhancing activity. nih.gov Acts as H-bond donors/acceptors to improve target binding. mdpi.com | A higher dipole moment was correlated with increased antimalarial activity in benzophenones. nih.gov | nih.gov, mdpi.com |

| Hydrophobic Groups (e.g., Alkyl, Aryl) | Increases lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. univie.ac.at | Hydrophobic substituents on the nitrogen atom of benzophenone analogues interact with hydrophobic regions of P-glycoprotein. univie.ac.at | univie.ac.at |

| Nitrogen-containing Groups | Can significantly enhance binding efficiency and influence solubility and bioavailability through hydrogen bonding. mdpi.com | The introduction of nitrogen atoms is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. mdpi.com | mdpi.com |

Influence of Substituent Position on Pharmacological Effects

The specific placement of substituents on the aromatic rings of the benzophenone core is a critical factor that dictates the pharmacological profile. Even identical substituents can produce vastly different effects depending on their position (ortho, meta, or para).

Research into the anti-inflammatory properties of benzophenone derivatives has shown that positional isomers can have distinct activity levels. For instance, benzophenones featuring a chloro substituent at the meta position of an aryl ring demonstrated the most effective anti-inflammatory activity in one study. nih.gov In another series, compounds with chloro and methyl groups at the para position exhibited potent anti-inflammatory effects. nih.gov This indicates that the meta and para positions are key sites for modification to modulate this specific bioactivity.

Table 2: Influence of Substituent Position on Pharmacological Effects of Benzophenone Analogues

| Substituent Position | Biological Activity Studied | Observation | Source(s) |

|---|---|---|---|

| Meta | Anti-inflammatory | A chloro group at the meta position resulted in the most effective anti-inflammatory activity compared to other isomers. | nih.gov |

| Para | Anti-inflammatory | Chloro and methyl substituents at the para position led to potent activity. | nih.gov |

| Para | CNS Stimulant (Cathinones) | Aryl substitution at the para position tended to reduce or abolish stimulant actions. | nih.gov |

| Para | Antiviral (Quinazolinones) | A 4-CF₃ substituent conferred high curative rates against Tobacco Mosaic Virus (TMV). | nih.gov |

Role of the Pyrrolidinomethyl Moiety in Biological Interactions

The pyrrolidinomethyl group is a defining feature of the molecule and is crucial for its biological interactions. This moiety consists of a pyrrolidine (B122466) ring connected via a methylene (B1212753) linker. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, and the associated basic nitrogen atom are key to the molecule's ability to bind to physiological targets.

While direct SAR studies on the pyrrolidinomethyl group in this specific benzophenone are limited, strong parallels can be drawn from related structures. In the development of acetylcholinesterase inhibitors, various amino moieties are incorporated into scaffolds to interact with peripheral binding sites on the enzyme. nih.gov In the case of P-glycoprotein inhibitors, the nature of the substituent on the basic nitrogen atom is critical for activity, with smaller, less bulky groups like piperidine (B6355638) showing high ligand efficiency. univie.ac.at

The role of the pyrrolidine ring itself is well-documented in the SAR of synthetic cathinones, where compounds containing a pyrrolidine ring (e.g., α-pyrrolidinovalerophenone, α-PVP) are among the most potent inhibitors of the dopamine (B1211576) transporter. nih.gov The constrained nature of the pyrrolidine ring, compared to an open-chain alkylamine, can lock the molecule into a conformation that is favorable for binding to a receptor or transporter, thereby enhancing potency. Therefore, the pyrrolidinomethyl moiety in 2-Methyl-3'-pyrrolidinomethyl benzophenone likely serves as a critical pharmacophore, anchoring the molecule to its biological target through ionic or hydrogen bonding interactions involving the nitrogen atom and optimizing the fit within a binding pocket.

Contributions of Methyl and Other Aromatic Substitutions to Activity Profiles

Substitutions on the aromatic rings of the benzophenone scaffold, including the methyl group in this compound, have a significant impact on the molecule's activity profile through both electronic and steric effects.

The methyl group at the 2-position (ortho to the carbonyl bridge) can exert a notable steric influence. This steric hindrance can affect the conformation of the molecule by restricting the rotation around the phenyl-carbonyl bond. nih.gov This fixed conformation may be more or less favorable for binding to a biological target. Steric hindrance from a methyl group has been observed to prevent chemical reactions at adjacent positions, highlighting its ability to influence molecular interactions. nih.gov

Table 3: Contribution of Aromatic Substituents to Benzophenone Activity

| Substituent | Position | Activity Profile | Finding | Source(s) |

|---|---|---|---|---|

| Methyl (-CH₃) | 4- (para) | Antimalarial | Inactive, whereas unsubstituted benzophenone was active. | researchgate.net |

| Methyl (-CH₃) | - | Anticancer | A compound with methyl and fluoro groups was the most active in its series. | nih.gov |

| Methyl (-CH₃) | 2- (ortho) | General | Can cause steric hindrance, influencing molecular conformation and reactivity at adjacent sites. | nih.gov |

| Methoxy (B1213986) (-OCH₃) | 4- (para) | Anticancer | Showed the highest anti-tumor activity in its series. | nih.gov |

| Fluoro (-F) | - | Anticancer | A compound with methyl and fluoro groups was the most active in its series. | nih.gov |

Comparative SAR with Other Benzophenone Derivatives

The structure-activity relationships of this compound analogues can be better understood when compared with other series of benzophenone derivatives developed for different therapeutic targets. The benzophenone scaffold is a versatile platform in medicinal chemistry, and its biological activity can be dramatically altered by modifying its substitution pattern. researchgate.net, nih.gov

For instance, in the development of antimalarial agents , QSAR studies revealed that the activity of benzophenone derivatives is governed by a combination of potential energy, dipole moment, and electron affinity. nih.gov This contrasts with P-glycoprotein inhibitors , where lipophilicity and the nature of substituents on a basic nitrogen atom are the dominant factors determining potency. univie.ac.at

In the field of anticancer research , a wide array of substitutions have been explored. Derivatives with hydroxyl groups, methoxy groups, and various heterocyclic moieties attached to the benzophenone core have shown potent antitumor activity. semanticscholar.org, nih.gov For example, some derivatives were found to be highly active against various cancer cell lines, with activity dependent on the specific placement of groups like methoxy or halogens. nih.gov, nih.gov

Anti-inflammatory benzophenones often feature halogen (e.g., chloro) or methyl substituents at specific meta or para positions to achieve high potency. nih.gov This highlights a different set of structural requirements compared to the amino-substituted benzophenones designed for CNS targets or as enzyme inhibitors.

This comparative analysis reveals that while the core benzophenone structure provides a foundational scaffold, the specific biological target dictates the optimal SAR. For this compound analogues, the key features—the ortho-methyl group and the 3'-pyrrolidinomethyl side chain—are likely tailored for a specific receptor or transporter interaction, distinguishing them from benzophenones designed for antimalarial, anticancer, or general anti-inflammatory purposes.

Mechanistic Investigations of 2 Methyl 3 Pyrrolidinomethyl Benzophenone Action

Elucidation of Molecular Targets and Binding Sites

There is no specific information available in the scientific literature regarding the molecular targets or binding sites of 2-Methyl-3'-pyrrolidinomethyl benzophenone (B1666685). While studies exist for other benzophenone derivatives, such as those targeting histamine (B1213489) H3 receptors or acting as monoamine uptake inhibitors, these findings cannot be extrapolated to the title compound without direct experimental evidence. nih.govnih.gov

Cellular Pathway Modulation

Research detailing how 2-Methyl-3'-pyrrolidinomethyl benzophenone may modulate cellular pathways has not been published. Studies on other complex molecules have shown that the introduction of reactive oxygen species can modulate signaling pathways, but no such data exists for this specific benzophenone derivative. nih.gov

DNA Interaction and Photosensitization Implications

The benzophenone core is a well-known photosensitizer, capable of inducing DNA damage upon UV irradiation through mechanisms like electron transfer and the formation of cross-links. nih.gov This general property of benzophenones is utilized in techniques like protein-DNA photo-crosslinking. However, specific studies on the DNA interaction and photosensitizing capabilities of this compound have not been documented.

Apoptotic Signaling Cascades

While some benzophenone derivatives, such as Benzophenone-3, have been shown to induce apoptosis through the mitochondrial pathway by affecting the levels of caspases and pro-apoptotic proteins, there is no published research to indicate whether this compound has similar effects. nih.gov

Enzyme Inhibition Pathways

The potential for this compound to act as an enzyme inhibitor has not been explored in the available scientific literature. Although other compounds containing a pyrrolidine (B122466) moiety have been investigated as inhibitors for various enzymes, including dopamine (B1211576) and norepinephrine (B1679862) transporters, this information does not directly pertain to the title compound. nih.gov

Advanced Analytical Methodologies for 2 Methyl 3 Pyrrolidinomethyl Benzophenone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-Methyl-3'-pyrrolidinomethyl benzophenone (B1666685) from reaction mixtures or biological matrices and for determining its concentration. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the analysis of moderately polar to nonpolar compounds like 2-Methyl-3'-pyrrolidinomethyl benzophenone. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

While specific RP-HPLC methods for this compound are not extensively documented in public literature, methods developed for similar benzophenone derivatives can be readily adapted. For instance, a typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nist.govmdpi.comcarlroth.com The elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (variable mobile phase composition) to achieve optimal separation. nist.govmdpi.comcarlroth.com Detection is commonly carried out using a UV-Vis detector, set at a wavelength where the benzophenone chromophore exhibits maximum absorbance. nist.govmdpi.comcarlroth.com

Interactive Data Table: Illustrative RP-HPLC Parameters for Benzophenone Analogs

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

| Note: These parameters are based on methods for related pyrrole (B145914) derivatives and would require optimization for this compound. nist.govmdpi.comcarlroth.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound to be amenable to GC-MS, it must be thermally stable and volatile. Given the reported boiling point of 396.0±44.0 °C for this compound, GC-MS is a viable analytical method. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification. For related benzophenones, characteristic fragments are often observed, which aids in structural confirmation. researchgate.netmdpi.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. This technique is particularly useful for analyzing complex mixtures and for detecting trace levels of analytes. The use of sub-2 µm particles in the stationary phase allows for faster separations without compromising efficiency.

For this compound, a UHPLC-MS/MS method would provide high selectivity and sensitivity. The compound would first be separated on a UHPLC column, likely a C18 or similar reversed-phase column, and then introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 280.38) would be selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and quantitative analysis, even in complex matrices.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

For this compound, the FTIR spectrum would be expected to show several key absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the benzophenone core, which typically appears in the range of 1650-1685 cm⁻¹. nist.gov Other expected peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations associated with the pyrrolidine (B122466) ring. The analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information. A comparative analysis of the FTIR spectra of benzophenone and its derivatives can aid in the precise assignment of these vibrational modes. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the pyrrolidine ring and the methylene (B1212753) bridge would be found in the aliphatic region, as would the methyl group protons, which would likely appear as a singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (in the range of 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and pyrrolidinomethyl groups. rsc.org The chemical shifts of the carbon atoms provide valuable information about their electronic environment.

Interactive Data Table: Predicted NMR Data for Key Functional Groups

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) Range |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| Methylene (Ar-CH₂-N) | 3.5 - 4.5 | |

| Pyrrolidine (-CH₂-) | 1.5 - 3.0 | |

| Methyl (Ar-CH₃) | 2.0 - 2.5 | |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| Aromatic (Ar-C) | 120 - 140 | |

| Methylene (Ar-CH₂-N) | 50 - 60 | |

| Pyrrolidine (-CH₂-) | 20 - 55 | |

| Methyl (Ar-CH₃) | 15 - 25 | |

| Note: These are predicted chemical shift ranges based on general principles and data for analogous structures. Actual values may vary. rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound (Molecular Weight: 279.38 g/mol ), MS provides critical information about its molecular weight and fragmentation pattern, which helps in confirming its identity. chemguide.co.uklibretexts.org

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. chemguide.co.uk For aromatic ketones like benzophenone, fragmentation often occurs at the carbonyl group and the bonds adjacent to the aromatic rings. libretexts.orglibretexts.org The stability of the resulting fragments, such as resonance-stabilized aromatic cations, often dictates the most abundant peaks (base peaks) in the spectrum. libretexts.org

Given the structure of this compound, the following fragmentation pathways are anticipated:

Formation of the Molecular Ion: An initial peak would be expected at an m/z corresponding to the intact molecule, [C₁₉H₂₁NO]⁺, at approximately 279.38.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This could result in the loss of the tolyl group or the pyrrolidinomethyl-substituted phenyl group.

Cleavage at the Pyrrolidine Ring: The pyrrolidinomethyl group is susceptible to fragmentation. A prominent fragment is often observed at m/z 84, corresponding to the [C₅H₁₀N]⁺ ion from the cleavage of the benzylic C-N bond. Another common fragmentation for amines is the loss of an alkyl group adjacent to the nitrogen. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Notes |

| Molecular Ion | [C₁₉H₂₁NO]⁺ | 279 | The intact molecule with one electron removed. |

| Benzoyl Cation | [C₇H₅O]⁺ | 105 | Formed by cleavage between the carbonyl carbon and the substituted phenyl ring. |

| Tolyl Cation | [C₇H₇]⁺ | 91 | Formed by cleavage between the carbonyl carbon and the methyl-substituted phenyl ring. |

| Pyrrolidinomethyl Cation | [C₅H₁₀N]⁺ | 84 | A common and often stable fragment resulting from cleavage at the benzylic position. |

| (3-(pyrrolidin-1-ylmethyl)phenyl)carbonyl cation | [C₁₂H₁₄NO]⁺ | 200 | Resulting from the loss of the tolyl group. |

Preformulation Studies for Drug Development Potential

Preformulation studies investigate the physicochemical properties of a new chemical entity to support the development of a stable and effective dosage form. nih.gov

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a compound. nih.govnih.gov These studies expose the compound to conditions more severe than those used for accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.govmdpi.com

For this compound, its functional groups suggest several potential degradation pathways:

Acid/Base Hydrolysis: While the ketone and aromatic rings are generally stable to hydrolysis, the tertiary amine of the pyrrolidine group could be susceptible to pH-dependent degradation. ajrconline.org

Oxidation: Tertiary amines and the benzylic carbon are prone to oxidation, potentially forming N-oxides or other oxidative products when exposed to agents like hydrogen peroxide. ajrconline.org

Photolysis: The benzophenone core is a known photosensitizer and absorbs UV radiation. escholarship.org Exposure to light could lead to photochemical degradation, potentially yielding radicals or rearranged products. Benzophenone itself is known to undergo photoreduction.

Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule, leading to decomposition.

Table 2: Forced Degradation Study Design for this compound

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at elevated temperature | Degradation involving the pyrrolidine nitrogen. |

| Alkaline Hydrolysis | 0.1 M NaOH at elevated temperature | Degradation involving the pyrrolidine nitrogen. researchgate.net |

| Oxidation | 3% H₂O₂ at room temperature | Formation of N-oxide at the pyrrolidine nitrogen; oxidation of the benzylic CH₂ group. ajrconline.org |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm/365 nm) | Photoreduction of the carbonyl group, radical formation, or molecular rearrangement. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | General decomposition of the molecule. |

In vitro skin absorption studies are conducted to evaluate the rate and extent to which a chemical permeates the skin. These studies often use excised human or animal skin mounted in a Franz diffusion cell. mdpi.comnih.gov The amount of substance that permeates the skin into a receptor fluid is measured over time.

The skin permeation of a compound is influenced by its physicochemical properties, particularly its lipophilicity (log P) and molecular weight, as well as the vehicle or formulation it is applied in. researchgate.netnih.gov Benzophenone derivatives, such as benzophenone-3 (oxybenzone), have been shown to penetrate the skin, with the formulation vehicle playing a significant role in the extent of absorption. mdpi.comnih.gov For instance, more lipophilic vehicles like petrolatum can enhance the permeation of lipophilic compounds. nih.gov

Given its structure, this compound is a relatively large and lipophilic molecule, suggesting it has the potential for skin absorption. An in vitro study would quantify this potential.

Table 3: Typical Setup for an In Vitro Skin Absorption Study

| Parameter | Description/Example | Purpose |

| Diffusion System | Franz-type diffusion cell | To hold the skin membrane between a donor and a receptor chamber. mdpi.com |

| Skin Model | Excised human or porcine skin | To provide a biologically relevant barrier for permeation testing. nih.gov |

| Test Formulation | Compound dissolved in a vehicle (e.g., ethanol (B145695), cream, gel) | To assess how the formulation affects skin penetration. researchgate.net |

| Receptor Fluid | Phosphate-buffered saline (PBS) with a solubilizer (e.g., polysorbate) | To maintain sink conditions and solubilize the permeated compound. |

| Sampling | Timed collection of receptor fluid (e.g., over 24-48 hours) | To determine the rate of permeation (flux). mdpi.com |

| Analysis | HPLC or LC-MS | To quantify the concentration of the compound in the receptor fluid. |

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Detection Limits)

To ensure that an analytical method, such as High-Performance Liquid Chromatography (HPLC), produces reliable and accurate results for the quantification of this compound, it must be validated. Method validation is performed according to ICH Q2(R1) guidelines and assesses several key parameters. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of at least five concentration levels.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percentage recovery.

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantification Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Method Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Typical Acceptance Criterion | Purpose |

| Linearity | Correlation coefficient (R²) > 0.995 | Demonstrates a proportional relationship between concentration and response. researchgate.net |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% | Ensures consistency and reproducibility of the method. researchgate.net |

| Accuracy | Mean Recovery between 98% and 102% | Confirms the method's ability to measure the true value. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Defines the sensitivity of the method for detection. core.ac.uk |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Defines the lowest concentration that can be reliably measured. core.ac.uk |

Photoaffinity Labeling (PL) Applications for Biomolecular Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions between a small molecule and its biological targets, such as proteins. escholarship.orgnih.gov The technique relies on a chemical probe that, upon activation with light, forms a highly reactive intermediate that covalently binds to nearby molecules. nih.gov

The benzophenone moiety within this compound is an excellent photoactivatable group for PAL. researchgate.netscispace.com When irradiated with long-wavelength UV light (typically 350-360 nm), the benzophenone carbonyl group forms a triplet diradical. scispace.com This reactive species can abstract a hydrogen atom from a nearby amino acid residue (e.g., from a C-H bond), leading to the formation of a stable, covalent carbon-carbon bond between the probe and its target protein. researchgate.net This process is advantageous because the required wavelength of light is less likely to cause damage to biological molecules compared to shorter-wavelength UV light used for other photolabels. escholarship.org

In a potential application, this compound could be used as a photoaffinity probe. The 2-methyl and 3'-pyrrolidinomethyl substituents would dictate its binding specificity and affinity for a particular protein pocket. After binding and UV irradiation, the compound would become covalently attached to its target protein, allowing for subsequent isolation, digestion, and identification of the protein and the specific binding site using mass spectrometry. nih.gov

Future Directions and Research Perspectives on 2 Methyl 3 Pyrrolidinomethyl Benzophenone

Development of Novel 2-Methyl-3'-pyrrolidinomethyl benzophenone (B1666685) Derivatives

The development of novel derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For 2-Methyl-3'-pyrrolidinomethyl benzophenone, future research will likely focus on systematic structural modifications to explore and optimize its biological activity.

Key areas for derivative development include:

Modification of the Pyrrolidine (B122466) Ring: Alterations to the pyrrolidine moiety, such as substitution or ring-opening, could significantly influence the compound's interaction with biological targets. The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, offering a variety of methods for creating structural diversity. mdpi.com

Substitution on the Benzophenone Core: The two aromatic rings of the benzophenone scaffold provide ample opportunity for substitution. The introduction of various functional groups, such as hydroxyl, methoxy (B1213986), or halogen moieties, has been shown to modulate the biological activities of other benzophenone derivatives, including their anti-inflammatory and anticancer properties. nih.govmdpi.com

Hybridization with Other Pharmacophores: A promising strategy involves the hybridization of the this compound structure with other known pharmacophores. For instance, integrating heterocyclic moieties like thiazole (B1198619) or azetidinone has led to the development of benzophenone derivatives with enhanced anti-inflammatory and antimicrobial activities, respectively. mdpi.com

Systematic synthesis and screening of these new derivatives will be crucial in identifying compounds with improved therapeutic profiles.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into drug-receptor interactions and guiding the design of new molecules. For this compound, these techniques can illuminate its potential mechanisms of action and facilitate the rational design of more potent derivatives.

Future computational studies could involve:

Molecular Docking: This technique can predict the binding orientation of this compound and its derivatives to the active sites of various biological targets. nih.govnih.gov By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can prioritize the synthesis of compounds with higher predicted binding affinities. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing the stability of the interaction and the conformational changes that may occur upon binding. acs.orgbwise.kr This information is crucial for understanding the compound's mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries of compounds to identify new potential leads.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. researchgate.net

Translational Research Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its future derivatives, this will involve a series of preclinical and potentially clinical investigations to evaluate their therapeutic potential.

Key steps in the translational research pathway include:

In Vitro and In Vivo Preclinical Studies: Once promising derivatives have been identified through screening and computational studies, they will need to undergo rigorous preclinical testing. This includes evaluating their efficacy in cell-based assays and animal models of disease. mdpi.com For example, if a derivative shows potential anticancer activity, it would be tested against various cancer cell lines and in tumor-bearing animal models. rsc.orgrsc.org

Pharmacokinetic and Toxicological Profiling: A critical aspect of translational research is to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds, as well as their potential toxicity. nih.gov These studies are essential for determining the drug-like properties of the molecules and for identifying any potential safety concerns.

Biomarker Development: Identifying biomarkers that can predict a patient's response to a particular drug is becoming increasingly important in personalized medicine. Future research could focus on identifying biomarkers that correlate with the activity of this compound derivatives, which could help in selecting patients who are most likely to benefit from the treatment.